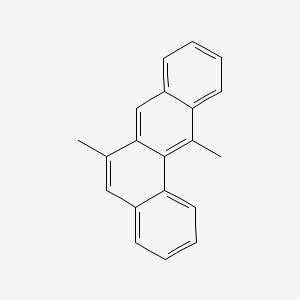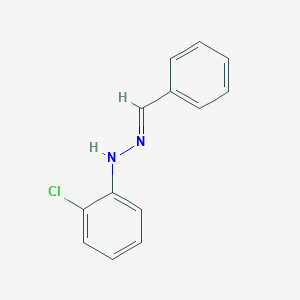
(1E)-1-Benzylidene-2-(2-chlorophenyl)hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1E)-1-Benzylidene-2-(2-chlorophenyl)hydrazine is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) connected to a hydrazine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-Benzylidene-2-(2-chlorophenyl)hydrazine typically involves the condensation reaction between benzaldehyde and 2-chlorophenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
Benzaldehyde+2-Chlorophenylhydrazine→this compound
The reaction mixture is heated under reflux for several hours, and the product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反応の分析
Types of Reactions
(1E)-1-Benzylidene-2-(2-chlorophenyl)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azines or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone to the corresponding hydrazine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Azines or other oxidized derivatives.
Reduction: Corresponding hydrazine.
Substitution: Substituted hydrazones with various functional groups.
科学的研究の応用
(1E)-1-Benzylidene-2-(2-chlorophenyl)hydrazine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of (1E)-1-Benzylidene-2-(2-chlorophenyl)hydrazine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary based on the specific biological activity being studied.
類似化合物との比較
Similar Compounds
(1E)-1-Benzylidene-2-phenylhydrazine: Similar structure but lacks the chlorine atom on the phenyl ring.
(1E)-1-Benzylidene-2-(4-chlorophenyl)hydrazine: Similar structure but with the chlorine atom in a different position on the phenyl ring.
Uniqueness
(1E)-1-Benzylidene-2-(2-chlorophenyl)hydrazine is unique due to the presence of the chlorine atom at the ortho position on the phenyl ring. This structural feature can influence the compound’s reactivity, biological activity, and physical properties, making it distinct from other similar hydrazones.
特性
CAS番号 |
2989-40-4 |
|---|---|
分子式 |
C13H11ClN2 |
分子量 |
230.69 g/mol |
IUPAC名 |
N-[(E)-benzylideneamino]-2-chloroaniline |
InChI |
InChI=1S/C13H11ClN2/c14-12-8-4-5-9-13(12)16-15-10-11-6-2-1-3-7-11/h1-10,16H/b15-10+ |
InChIキー |
XXTTWPKPCRYKNU-XNTDXEJSSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=N/NC2=CC=CC=C2Cl |
正規SMILES |
C1=CC=C(C=C1)C=NNC2=CC=CC=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



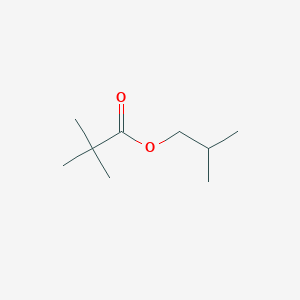
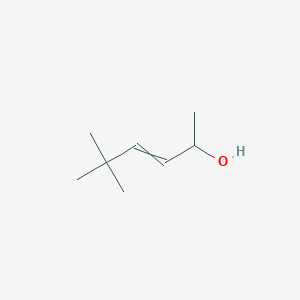
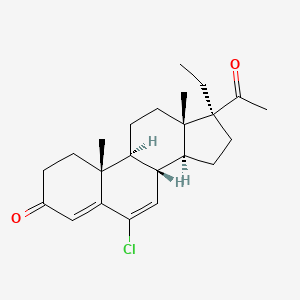
![Pyrido[2,1-a]isoquinolin-5-ium](/img/structure/B14749153.png)
![3-[(2S,3S)-8-Ethenyl-13-ethyl-3,7,12,17,20-pentamethyl-2,3-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B14749156.png)


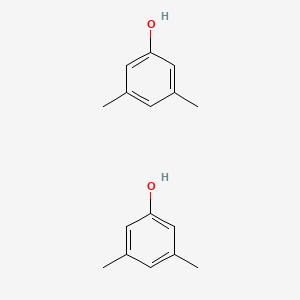
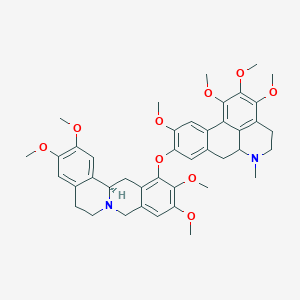
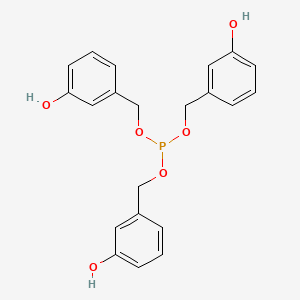
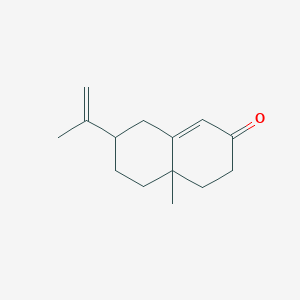
![2-(2-pyridin-3-ylethynyl)-5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazole](/img/structure/B14749190.png)
